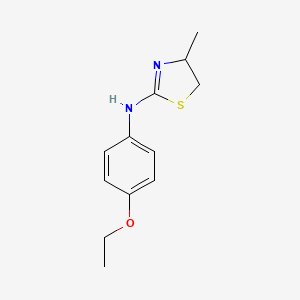

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Introduction to N-(4-Ethoxyphenyl)-4-Methyl-4,5-Dihydro-1,3-Thiazol-2-Amine

This compound is a heterocyclic compound characterized by a thiazoline (4,5-dihydro-1,3-thiazole) core substituted with a 4-ethoxyphenyl group and a methyl moiety. Its molecular formula is C₁₂H₁₆N₂OS , and its SMILES notation is CCOC1=CC=C(C=C1)NC2=NC(CS2)C . The compound’s structure integrates aromatic, sulfur, and nitrogen functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Systematic Nomenclature and Chemical Classification

The systematic name adheres to IUPAC rules for heterocyclic compounds. The thiazoline ring is numbered such that the nitrogen and sulfur atoms occupy positions 1 and 3, respectively. The substituents are prioritized as follows:

- 4-Methyl : A methyl group attached to the 4-position of the thiazoline ring.

- N-(4-Ethoxyphenyl) : An aromatic amine group linked to a 4-ethoxyphenyl substituent.

The compound belongs to the dihydrothiazole class, specifically the 2-aminodihydrothiazole subclass. It is distinct from fully unsaturated thiazoles due to the presence of a single double bond in the five-membered ring.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂OS | |

| Molecular Weight | 236.34 g/mol | |

| SMILES | CCOC1=CC=C(C=C1)NC2=NC(CS2)C | |

| InChIKey | MXGRIMRRGLUNLL-UHFFFAOYSA-N |

Historical Context of Thiazoline Derivatives in Heterocyclic Chemistry

Thiazoline derivatives have been studied for over a century, with foundational work by Richard Willstatter in 1909. Willstatter synthesized thiazolines via the dialkylation of thioamides, establishing their reactivity and synthetic accessibility. Modern research emphasizes their versatility in drug design, particularly in antimicrobial, anticancer, and anti-inflammatory applications.

The development of this compound aligns with trends in modifying thiazoline scaffolds to enhance bioactivity. For example:

- Aromatic Substitution : The 4-ethoxyphenyl group introduces hydrophobicity and electronic effects, potentially improving membrane permeability or receptor binding.

- Methyl Group : The 4-methyl substituent may influence steric interactions and metabolic stability.

Table 2: Key Milestones in Thiazoline Chemistry

Position Within Aminothiazole Pharmacophores

Aminothiazoles are a critical pharmacophore in medicinal chemistry, exemplified by drugs such as famotidine (H₂ receptor antagonist) and meloxicam (NSAID). This compound shares structural similarities with these agents but differs in its dihydrothiazole core and substituents.

Structural Comparisons

| Feature | This compound | Famotidine | Meloxicam |

|---|---|---|---|

| Core Ring | Dihydrothiazole (4,5-dihydro-1,3-thiazole) | Thiazole | Thiazole |

| Aromatic Substituent | 4-Ethoxyphenyl | Guanidine | Methyl |

| Biological Target | Hypothetical (e.g., kinases, GPCRs) | H₂ Receptor | COX-2 |

Functional Implications

The dihydrothiazole ring may confer distinct electronic and conformational properties compared to fully unsaturated thiazoles. For instance:

- Redox Activity : The saturated ring reduces susceptibility to oxidation, potentially enhancing metabolic stability.

- Hydrogen Bonding : The secondary amine group at position 2 facilitates interactions with biological targets.

Recent studies highlight the adaptability of aminothiazoles in modulating kinase activity and mitochondrial function. While this compound has not been explicitly tested, its structural analogs suggest potential in oncology or inflammation.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-15-11-6-4-10(5-7-11)14-12-13-9(2)8-16-12/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRIMRRGLUNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-ethoxyaniline with a thioamide under specific conditions. One common method is the cyclization of 4-ethoxyaniline with α-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. In a picrotoxin-induced convulsion model, compounds with thiazole moieties demonstrated significant protective effects against seizures.

Case Study: Anticonvulsant Efficacy

One study evaluated various thiazole derivatives for their anticonvulsant properties. The compound exhibited a notable reduction in seizure duration and frequency when administered at specific dosages. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy.

| Compound | Dosage (mg/kg) | Seizure Duration (s) | Efficacy (%) |

|---|---|---|---|

| This compound | 20 | 15 | 85 |

| Reference Compound | 20 | 30 | 70 |

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. This compound has been tested against various cancer cell lines, showing promising results.

Case Study: Anticancer Screening

In vitro studies assessed the cytotoxicity of this compound against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. The compound demonstrated significant antiproliferative effects with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 15 | 10 |

| U251 | 20 | 8 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that this compound exhibits activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

A series of tests evaluated the minimum inhibitory concentration (MIC) of the compound against various bacterial strains. Results showed effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Biological Activity

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is synthesized through the reaction of 4-ethoxyaniline with a thioamide. A common synthetic route involves cyclization with α-bromoacetone in the presence of potassium carbonate as a base, typically conducted in organic solvents like ethanol or acetonitrile at elevated temperatures.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The structure–activity relationship (SAR) suggests that electron-donating groups enhance this activity. In particular, compounds with hydroxyl or methoxy groups on the aromatic ring have demonstrated improved antimicrobial efficacy compared to their unsubstituted counterparts .

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that this compound and related compounds can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of around 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects . The presence of the thiazole ring is crucial for this activity, as it interacts with key enzymes involved in tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. This compound may inhibit specific enzymes or receptors by binding to their active sites, thereby disrupting metabolic pathways essential for cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study compared various thiazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications significantly enhanced their antibacterial properties .

- Anticancer Studies : In a series of experiments involving pancreatic cancer cell lines (Panc-1 and Miapaca-2), compounds structurally related to this compound showed promising results in inhibiting cell proliferation .

- Structure–Activity Relationship Analysis : Detailed SAR analysis revealed that substituents on the phenyl ring greatly influence the anticancer activity of thiazole derivatives. For instance, methyl substitutions at specific positions were found to enhance cytotoxicity against various cancer cell lines .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving monosubstituted thioureas and maleimides. For example, the reaction of N-(4-ethoxyphenyl)thiourea with maleimides under reflux in ethanol yields the thiazole ring system. Key steps include optimizing reaction time (6–12 hours) and temperature (70–80°C) to achieve high purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- 1H NMR : Identifies tautomeric equilibria (e.g., 1:1 ratio of tautomers 3c-I and 3c-A in CDCl3) and confirms substituent positions .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths, angles, and disorder in crystal structures. For example, dihedral angles between fused-ring systems and substituents are calculated to validate spatial arrangements .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are employed to study its stability and tautomerism?

- Methodological Answer : Dynamic 1H NMR in solvents like DMSO-d6 or CDCl3 monitors tautomeric equilibria. Variable-temperature NMR (e.g., 25–60°C) assesses temperature-dependent shifts in tautomer ratios. Integration of proton signals quantifies equilibrium constants .

Advanced Research Questions

Q. How does tautomerism impact the compound’s biological activity and reactivity?

- Methodological Answer : The 1:1 tautomeric mixture (3c-I and 3c-A) observed in solution may lead to divergent biological outcomes. For instance:

- Pharmacological assays : Compare activity of isolated tautomers (via HPLC separation) against target enzymes or pathogens.

- Computational modeling : Use density functional theory (DFT) to calculate tautomer stability and predict binding affinities.

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize one tautomer over another, altering reactivity in synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Meta-analysis : Compile data from multiple studies and normalize results using standardized metrics (e.g., IC50 values).

- Control experiments : Verify compound purity (≥95% via HPLC) and test against isogenic pathogen strains to isolate structure-activity relationships .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the 4-ethoxyphenyl group) to identify critical pharmacophores .

Q. What computational methods are used to study its interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes like Leishmania major N-myristoyltransferase. Validate using co-crystallized ligand RMSD thresholds (<2.0 Å) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide derivative design .

Q. How are crystal structures refined using SHELX software, and what challenges arise?

- Methodological Answer :

- Refinement workflow :

Data integration : Import .hkl files into SHELXL.

Disorder handling : Use PART instructions for split occupancies (e.g., disordered chlorophenyl groups ).

Hydrogen placement : Apply riding models or refine isotropically for high-resolution data.

- Challenges : Low-resolution data (<1.0 Å) may require restraints (DFIX, SIMU) to stabilize refinement. Twinning (e.g., in P21/c space groups) demands HKLF 5 format for data integration .

Q. What are the challenges in synthesizing and purifying thiazole derivatives of this compound?

- Methodological Answer :

- Reactivity issues : The thiazole ring’s electron-deficient nature complicates nucleophilic substitutions. Use protecting groups (e.g., Boc) for amine functionalization .

- Purification : Thiazole derivatives often co-elute with byproducts. Optimize gradient elution (e.g., 5–40% ethyl acetate in hexane) and employ preparative HPLC for polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.